molecular formula C17H18N2O3S B5773427 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide

Número de catálogo: B5773427
Peso molecular: 330.4 g/mol
Clave InChI: LWXQKCVZWRWRCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HDAC inhibitors are a class of compounds that have been shown to have anti-cancer properties. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a potent HDAC inhibitor that has been extensively studied in the laboratory setting. The compound has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications.

Mecanismo De Acción

HDAC inhibitors such as N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, resulting in a more compact chromatin structure that is less accessible to transcription factors. By inhibiting HDAC activity, HDAC inhibitors increase the acetylation of histone proteins, resulting in a more open chromatin structure that is more accessible to transcription factors. This leads to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, the compound has been shown to inhibit the activity of pro-inflammatory cytokines, which can lead to a reduction in inflammation. HDAC inhibitors have also been shown to have potential in the treatment of neurodegenerative diseases by promoting neuronal differentiation and survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its potency as an HDAC inhibitor. The compound has been shown to be highly effective at inhibiting HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using HDAC inhibitors in lab experiments is their potential toxicity. HDAC inhibitors have been shown to have off-target effects on non-HDAC proteins, which can lead to unwanted side effects.

Direcciones Futuras

There are several future directions for research involving N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to more effective and less toxic therapies for cancer and other diseases. Another area of interest is the use of HDAC inhibitors in combination with other therapies, such as chemotherapy or immunotherapy. This could lead to improved treatment outcomes and reduced toxicity. Finally, there is growing interest in the use of HDAC inhibitors in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the potential therapeutic applications of HDAC inhibitors in this area.
In conclusion, this compound is a potent HDAC inhibitor that has shown promising results in preclinical studies. The compound has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal use of HDAC inhibitors in these areas and to develop more selective and less toxic compounds.

Métodos De Síntesis

The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves a multi-step process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylphenol to form the amide intermediate, which is subsequently reacted with carbon disulfide to form the carbonothioyl intermediate. The final product is obtained by reacting the carbonothioyl intermediate with hydroxylamine hydrochloride.

Aplicaciones Científicas De Investigación

N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in the laboratory setting for its potential therapeutic applications. The compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines. Additionally, HDAC inhibitors have been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Propiedades

IUPAC Name

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-8-14(15(20)9-11(10)2)18-17(23)19-16(21)12-4-6-13(22-3)7-5-12/h4-9,20H,1-3H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXQKCVZWRWRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.